Home > Products > Screening Compounds P28306 > MAGEA-10 (254-262)
MAGEA-10 (254-262) -

MAGEA-10 (254-262)

Catalog Number: EVT-243509
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAGEA-10
Source and Classification

MAGEA-10 is derived from the MAGEA gene family, which encodes proteins typically expressed in male germ cells but aberrantly expressed in various tumors. The specific peptide sequence (254-262) is recognized as an immunogenic epitope that can elicit cytotoxic T lymphocyte responses in patients with tumors expressing this antigen . MAGEA-10 belongs to a broader category of cancer/testis antigens, which are characterized by their restricted expression pattern and potential as targets for cancer immunotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGEA-10 (254-262) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following steps outline the synthesis process:

  1. Preparation of Solid Support: A resin is selected that can withstand the conditions of peptide synthesis.
  2. Coupling Reactions: Protected amino acids are coupled to the resin using coupling reagents such as N,N'-diisopropylcarbodiimide and N-hydroxybenzotriazole.
  3. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin using cleavage agents like trifluoroacetic acid.
  5. Purification: The crude peptide product is purified using high-performance liquid chromatography to isolate the target peptide.

This method allows for precise control over the sequence and modifications of the peptide .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGEA-10 (254-262) consists of a linear sequence of amino acids that form specific three-dimensional conformations upon binding to HLA-A2 molecules. The sequence includes residues that are critical for T-cell receptor recognition. The exact sequence can be represented as follows:

MAGEA 10 254 262 :LGLTNLLF\text{MAGEA 10 254 262 }:\text{L}\text{G}\text{L}\text{T}\text{N}\text{L}\text{L}\text{F}

This sequence is crucial for its immunogenic properties and interaction with T-cells .

Chemical Reactions Analysis

Reactions and Technical Details

MAGEA-10 (254-262) undergoes several biochemical interactions once synthesized:

  1. Binding to Major Histocompatibility Complex: The peptide binds to HLA-A2 on antigen-presenting cells, facilitating T-cell recognition.
  2. T-cell Activation: Upon recognition by T-cell receptors, a cascade of intracellular signaling pathways is activated, leading to T-cell proliferation and cytokine release.
  3. Cytotoxic Response: Activated cytotoxic T lymphocytes can induce apoptosis in tumor cells expressing MAGEA-10.

These reactions are essential for the therapeutic efficacy of vaccines targeting this antigen in cancer immunotherapy .

Mechanism of Action

Process and Data

The mechanism of action for MAGEA-10 (254-262) involves several key steps:

  1. Presentation: The peptide is processed within tumor cells and presented on their surface by HLA-A2 molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize the MAGEA-10 epitope through their specific receptors.
  3. Activation: This recognition triggers activation signals in T-cells, leading to their proliferation and differentiation into effector cells.
  4. Target Cell Lysis: Activated T-cells migrate to tumor sites where they release perforin and granzymes to induce apoptosis in tumor cells expressing MAGEA-10.

This process highlights the potential use of MAGEA-10 as a target for therapeutic vaccines aimed at enhancing anti-tumor immunity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGEA-10 (254-262) has specific physical properties that contribute to its function:

  • Molecular Weight: Approximately 900 Da (depending on modifications).
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions; storage at low temperatures is recommended to maintain integrity.

These properties are crucial for its application in therapeutic settings .

Applications

Scientific Uses

MAGEA-10 (254-262) has several applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: As a target for vaccine development aimed at eliciting strong immune responses against tumors.
  2. Diagnostic Biomarker: Potential use as a biomarker for detecting tumors expressing MAGEA antigens.
  3. Research Tool: Utilized in studies exploring T-cell responses and mechanisms of immune evasion by tumors.

The ongoing research into MAGEA-10 underscores its significance in advancing cancer treatment strategies .

Introduction to MAGEA-10 as a Tumor-Specific Antigen

Classification Within the MAGE Family of Cancer-Testis Antigens

MAGEA-10 belongs to the melanoma-associated antigen (MAGE) family, a subgroup of cancer-testis antigens (CTAs) characterized by their restricted expression pattern. These antigens are typically expressed in germline cells (testis and placenta) but are silenced in somatic adult tissues. Aberrant re-expression occurs in malignancies of diverse histological origins, making them prime targets for cancer immunotherapy. The MAGE-A subfamily, located on chromosome Xq28, comprises 12 highly homologous genes (MAGE-A1 to MAGE-A12). MAGEA-10 shares the conserved MAGE homology domain (MHD) but possesses unique flanking regions, particularly an intrinsically disordered N-terminus that dictates its functional properties [2] [9]. Among CTAs, MAGEA-10 is notable for its frequent expression in aggressive tumors, including non-small cell lung cancer (NSCLC), bladder carcinoma, ovarian cancer, and melanoma [5] [8] [9].

Table 1: MAGE-A Family Member Expression in Human Cancers

MAGE-A MemberPrimary Tumor SitesExpression FrequencyNuclear/Cytoplasmic Localization
MAGEA-10Bladder, NSCLC, Ovary, Melanoma26–32% of NSCLC; 33% of bladder cancersPredominantly nuclear
MAGEA-3NSCLC, Melanoma~35% of NSCLCCytoplasmic
MAGEA-4NSCLC, Sarcoma~25% of NSCLCCytoplasmic
MAGEA-1Myeloma, MelanomaVariableCytoplasmic

Role of MAGEA-10 in Oncogenesis and Tumor Immune Evasion

MAGEA-10 contributes to malignant progression through molecular mechanisms tied to its structural features. Its intrinsically disordered N-terminal domain (residues 1–150), particularly the PRAPKR motif (residues 1–7), is critical for protein stability, nuclear localization, and aberrant migration patterns observed in SDS-PAGE analyses. This motif also influences proteasomal processing, potentially modulating the generation of peptide epitopes for immune recognition [2]. Functionally, MAGEA-10 expression correlates with advanced tumor phenotypes:

  • Chemoresistance: In advanced high-grade serous ovarian cancer (HGSOC), MAGEA-10 protein expression is an independent predictor of platinum-based chemotherapy resistance (p = 0.005). Patients positive for MAGEA-10 exhibit significantly shorter platinum-free intervals (PFI) and overall survival (OS) (p < 0.001) [8].
  • Aggressive Histopathology: In bladder cancer, MAGEA-10 expression is elevated in high-grade, non-muscle-invasive tumors and those invading the lamina propria (Stage T1). Nuclear MAGEA-10 detection correlates strongly with poor differentiation and advanced stage (p = 0.0001) [5].
  • Stemness and Proliferation: Though less defined than other MAGE proteins (e.g., MAGEA-3’s inhibition of p53), MAGEA-10’s nuclear localization suggests roles in transcriptional regulation or DNA repair pathways that support tumor survival [9].

Table 2: Association Between MAGEA-10 Expression and Clinical Parameters

Cancer TypeClinical CorrelationStatistical Significance
Ovarian (HGSOC)Platinum resistance; Reduced OS/PFSp < 0.001 (multivariate)
Bladder (NMIBC)High tumor grade; Stage T1 invasionp = 0.0001 (IHC score)
NSCLCShorter survival (1000-day benchmark)Microarray cohort analysis

HLA-A02:01-Restricted Presentation of MAGEA-10 (254–262) Epitope

The MAGEA-10(254–262) peptide (GLYDGMEHL) is an HLA-A02:01-restricted epitope that elicits potent CD8+ cytotoxic T lymphocyte (CTL) responses. Key features of its immunogenicity include:

  • High-Avidity T-Cell Recognition: Unlike many MAGE epitopes, MAGEA-10(254–262) frequently induces detectable CTL responses in HLA-A*02:01+ melanoma patients. Tetramer staining reveals a diverse T-cell repertoire, with high-avidity clones demonstrating superior tumor-lytic activity. Functional avidity correlates directly with tetramer staining intensity, enabling separation of high/low avidity populations via FACS [1] [4].
  • Cross-Reactivity Potential: Due to homology among MAGE-A proteins, MAGEA-10(254–262)-specific CTLs may recognize analogous epitopes from MAGEA-2, -3, -4, -6, and -12. Heteroclitic peptides (e.g., p248V9) designed to enhance HLA binding can broaden reactivity against multiple MAGE-A+ tumors [3].
  • Structural Basis for Presentation: The peptide binds the HLA-A*02:01 groove via anchor residues at positions 2 (Leu) and 9 (Leu). Its solvent-exposed central region (positions 4–7) facilitates TCR engagement, with high-avidity clones recognizing peptide concentrations as low as 1 nM [1] [6].

Table 3: Characteristics of MAGEA-10-Derived Immunogenic Peptides

EpitopeSequenceHLA RestrictionFunctional AvidityTumor Reactivity
MAGEA-10(254–262)GLYDGMEHLHLA-A*02:01High (EC₅₀: 1–10 nM)Melanoma, NSCLC, Bladder
MAGEA-10(310–318)SLLKFLAKVHLA-A*02:01ModerateNSCLC, Melanoma
Shared Epitope (p248G9)EVYDGREHSAHLA-A*02:01Broad (MAGE-A1/2/3/4/6/10/12)Multiple carcinomas

The immunodominance of MAGEA-10(254–262) is attributed to its efficient proteasomal processing and transporter-associated protein (TAP)-dependent loading onto HLA-A*02:01. This is evidenced by CTL-mediated lysis of MAGEA-10+ tumor lines only by high-avidity T cells, confirming epitope presentation in vivo [1] [4]. Its frequent expression in metastatic lesions (45–50% of MAGE-A+ NSCLC lymph nodes) further supports its relevance as a target for adoptive T-cell therapies or vaccines [9].

Properties

Product Name

MAGEA-10 (254-262)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.